Ethyl-(5-trifluoromethyl-2H-pyrazol-3-yl)-amine

LRRK2 kinase inhibition Parkinson's disease Kinase selectivity

Ethyl-(5-trifluoromethyl-2H-pyrazol-3-yl)-amine (CAS 898540-00-6) is an N-ethyl-substituted 5-trifluoromethyl-2H-pyrazol-3-amine with molecular formula C₆H₈F₃N₃ and molecular weight 179.14 g/mol. This compound belongs to the class of trifluoromethylated aminopyrazoles, which have attracted substantial attention as scaffolds for kinase inhibitor design.

Molecular Formula C6H8F3N3
Molecular Weight 179.14 g/mol
Cat. No. B7985779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl-(5-trifluoromethyl-2H-pyrazol-3-yl)-amine
Molecular FormulaC6H8F3N3
Molecular Weight179.14 g/mol
Structural Identifiers
SMILESCCNC1=NNC(=C1)C(F)(F)F
InChIInChI=1S/C6H8F3N3/c1-2-10-5-3-4(11-12-5)6(7,8)9/h3H,2H2,1H3,(H2,10,11,12)
InChIKeyOUQVDDOWSCSPKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl-(5-trifluoromethyl-2H-pyrazol-3-yl)-amine: A Differentiated C6-Aminopyrazole Building Block for Kinase-Targeted Discovery


Ethyl-(5-trifluoromethyl-2H-pyrazol-3-yl)-amine (CAS 898540-00-6) is an N-ethyl-substituted 5-trifluoromethyl-2H-pyrazol-3-amine with molecular formula C₆H₈F₃N₃ and molecular weight 179.14 g/mol . This compound belongs to the class of trifluoromethylated aminopyrazoles, which have attracted substantial attention as scaffolds for kinase inhibitor design [1]. The defining structural features—an exocyclic N-ethylamino group at position 3 and a trifluoromethyl group at position 5 of the pyrazole ring—confer distinctive electronic properties, hydrogen-bonding capacity, and metabolic stability that differentiate it from unsubstituted, N1-alkyl, or regioisomeric analogs [1][2]. Its primary value lies in serving as a precision building block for the synthesis of kinase-targeted therapeutic candidates, where the ethylamino moiety enables regioselective further derivatization unattainable with simpler aminopyrazole alternatives [2].

Why Generic Aminopyrazole Substitution Is Not Possible for Ethyl-(5-trifluoromethyl-2H-pyrazol-3-yl)-amine


Simple aminopyrazole analogs cannot substitute for ethyl-(5-trifluoromethyl-2H-pyrazol-3-yl)-amine because the N-ethyl substitution pattern and trifluoromethyl position fundamentally alter three properties critical to downstream applications: (i) kinase hinge-binding geometry—N-ethylamino pyrazoles exhibit hydrogen-bond donor capacity and spatial orientation distinct from N1-alkyl regioisomers, directly impacting target engagement and off-target selectivity profiles [1]; (ii) regioselective derivatization control—the exocyclic ethylamino group directs subsequent electrophilic substitution to specific ring positions, whereas N1-alkyl analogs follow different regiochemical pathways leading to constitutional isomers with divergent biological activity [2]; and (iii) metabolic and physicochemical profile—compared to primary amine analogs, N-ethyl substitution increases lipophilicity and metabolic stability while preserving the hydrogen-bond donor capability essential for target binding [3]. These differences are not marginal; in kinase inhibitor programs, the choice of aminopyrazole regiochemistry has been shown to determine whether a lead compound achieves the selectivity window required for clinical advancement [1].

Quantitative Differentiation Evidence: Ethyl-(5-trifluoromethyl-2H-pyrazol-3-yl)-amine vs. Closest Analogs


N-Ethylamino Substitution: LRRK2–CLK2 Selectivity Window vs. Primary Amine and N1-Ethyl Alternatives

In a systematic optimization of brain-penetrant LRRK2 inhibitors, the ethyl trifluoromethyl pyrazole motif (incorporating the N-ethylamino-5-CF₃-pyrazole core) delivered an expanded CLK2 selectivity window that was critical for program advancement [1]. The final lead compound 23 achieved excellent LRRK2 potency with substantially improved selectivity over off-target CLK2, surpassing earlier-generation analogs that lacked the optimized pyrazole hinge-binding moiety [1]. While the target compound itself is the synthetic precursor rather than the final inhibitor, its N-ethyl-5-CF₃-pyrazol-3-amine core is the exact hinge-binding fragment responsible for this selectivity gain. Earlier analogs in the same series lacking the N-ethylamino substitution or employing different heteroaryl hinges showed inferior CLK2/LRRK2 selectivity ratios of 5× to 14× [2]. By contrast, the N-ethylamino-5-CF₃-pyrazole-bearing compound expanded this selectivity window substantially, enabling the discovery team to de-risk AMES mutagenicity concerns while maintaining picomolar unbound cellular potency [1].

LRRK2 kinase inhibition Parkinson's disease Kinase selectivity

Regiochemical Differentiation: 19F NMR Diagnostic Shift of 5-CF₃ N-alkylated Pyrazoles Enables Unambiguous Structural Verification

A critical differentiator for ethyl-(5-trifluoromethyl-2H-pyrazol-3-yl)-amine is the unambiguous structural verification afforded by 19F NMR spectroscopy, which cleanly distinguishes the 5-CF₃ regioisomer from the 3-CF₃ counterpart. According to a 2025 systematic study on N-alkylation regioselectivity of trifluoromethylated pyrazoles, the 19F NMR signal of the CF₃ group in 5-CF₃-pyrazoles shifts downfield upon N-alkylation at the adjacent nitrogen, whereas 3-CF₃-substituted derivatives exhibit an upfield shift [1]. This diagnostic NMR behavior provides a reliable quality control method that eliminates ambiguity in batch identity verification, a capability not achievable with primary amine analogs (which lack the N-alkyl substituent and exist as tautomeric mixtures) [1]. The exocyclic N-ethylamino group further anchors the tautomeric preference, reducing the prototropic ambiguity that plagues unsubstituted 5-trifluoromethyl-2H-pyrazol-3-amine (CAS 852443-61-9) and ensuring consistent reactivity in downstream coupling reactions [1].

Analytical quality control Regioisomer identification 19F NMR spectroscopy

Trifluoromethylated Aminopyrazole Class: Documented Antibacterial and Antitubercular Potency vs. Standard Agents and Non-fluorinated Analogs

Within the broader class of trifluoromethyl-containing aminopyrazoles, specific structure–activity relationships demonstrate the quantitative advantage of the CF₃ group and free amino functionality for antimicrobial applications. In a comprehensive 2020 study evaluating multiple biologically active 4-aminopyrazoles, N-unsubstituted 4-nitroso-3-trifluoromethylpyrazoles achieved MIC values as low as 0.36 μg/mL against Mycobacterium tuberculosis and 7.8 μg/mL against Streptococcus pyogenes, significantly outperforming non-fluorinated analogs [1]. The trifluoromethyl group was essential for this potency, contributing to enhanced membrane penetration and target binding affinity [1][2]. While this study focused on 4-aminopyrazoles rather than 3-aminopyrazoles, the structure–activity principle—the synergistic combination of a free amino group and a trifluoromethyl substituent on the pyrazole core—directly supports the value proposition of the 5-trifluoromethyl-2H-pyrazol-3-yl-amine scaffold [2]. Ethyl-(5-trifluoromethyl-2H-pyrazol-3-yl)-amine, bearing both the N-ethylamino and 5-CF₃ groups, occupies a privileged position within this structure–activity landscape as a derivatizable intermediate that retains the essential pharmacophoric elements [2].

Antitubercular agents Antibacterial activity Trifluoromethyl effect

Prioritized Application Scenarios for Ethyl-(5-trifluoromethyl-2H-pyrazol-3-yl)-amine Based on Quantitative Differentiation Evidence


LRRK2 Kinase Inhibitor Discovery and Lead Optimization for Parkinson's Disease

The N-ethylamino-5-CF₃-pyrazole scaffold has been validated in a published LRRK2 inhibitor optimization program where it served as the hinge-binding pharmacophore that delivered expanded selectivity over off-target CLK2 kinase [1]. Medicinal chemistry teams pursuing CNS-penetrant LRRK2 inhibitors should prioritize this scaffold over alternative heteroaryl hinges (e.g., 2-aminopyridine, 2-aminopyrimidine) when improving the CLK2 selectivity window is a program objective. The scaffold also supports further elaboration at the 4-position of the pyrazole ring for tuning physicochemical properties while maintaining the kinase hinge-binding geometry established by the 3-N-ethylamino group [1]. Additionally, the 5-CF₃ group enhances brain penetration potential, a critical requirement for neurodegenerative disease targets [1].

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazole Libraries via Directed N-Functionalization

The exocyclic N-ethylamino group at position 3 directs subsequent N1-alkylation and C4-electrophilic substitution with predictable regiochemistry, enabling the construction of 1,3,5-trisubstituted pyrazole libraries with high constitutional purity [1]. This contrasts with unsubstituted 5-CF₃-1H-pyrazol-3-amine, which can undergo N-alkylation at either N1 or N2 with variable selectivity depending on reaction conditions [1]. The fixed tautomeric preference imposed by the N-ethylamino group eliminates this ambiguity, delivering a single regioisomeric product stream suitable for parallel synthesis and high-throughput screening deck preparation. Quality control is streamlined via the diagnostic 19F NMR shift that distinguishes 5-CF₃ from 3-CF₃ regioisomers [1].

Anti-Infective Lead Generation Targeting Drug-Resistant Gram-Positive and Mycobacterial Pathogens

Class-level evidence demonstrates that trifluoromethylated aminopyrazoles achieve sub-μg/mL MIC values against M. tuberculosis and low μg/mL MIC against drug-resistant Gram-positive pathogens including MRSA [1]. Ethyl-(5-trifluoromethyl-2H-pyrazol-3-yl)-amine provides an ideal starting point for anti-infective SAR campaigns: the N-ethyl group can be retained for pharmacokinetic optimization or serve as a protecting group for late-stage diversification, while the 5-CF₃ group is essential for membrane penetration and target engagement [1][2]. Procuring this specific scaffold rather than a generic aminopyrazole ensures the anti-infective campaign begins with the pharmacophoric elements already validated by the class SAR [2].

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Development

The combination of a hydrogen-bond-donating N-ethylamino group and an electron-withdrawing 5-CF₃ substituent creates a ligand with tunable donor properties for metal coordination. Trifluoromethylpyrazole derivatives have been employed in emissive silver(I) cyclic trinuclear complexes where the CF₃ group modulates the electronic environment of the pyrazolate ligand without steric interference [1]. The N-ethylamino moiety provides an additional coordination site or hydrogen-bonding anchor point beyond what is available from simple pyrazole ligands, enabling the construction of supramolecular architectures with greater structural complexity [1].

Quote Request

Request a Quote for Ethyl-(5-trifluoromethyl-2H-pyrazol-3-yl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.